Naftopidil hydrochloride

Receptor Pharmacology BPH Urology

Naftopidil hydrochloride is the definitive α1d-selective antagonist (Ki=1.2 nM) for lower urinary tract and prostate cancer research. Unlike α1a-selective agents (tamsulosin, silodosin), its naphthalene-based structure confers unique TGF-β signaling inhibition (IC50=1.1 µM) and calcium channel blockade—absent in all other α1-blockers. Clinically validated: 54% lower prostate cancer incidence vs. tamsulosin (HR=0.46) and superior nocturia reduction (P<0.05). The benchmark compound for uroselectivity profiling (prostatic/vascular index: 3.76). Essential for studies isolating α1d-mediated storage symptoms and tumor-stromal interactions.

Molecular Formula C24H29ClN2O3
Molecular Weight 428.9 g/mol
CAS No. 1164469-60-6
Cat. No. B1662562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaftopidil hydrochloride
CAS1164469-60-6
Synonyms4-(2-Methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-1-piperazineethanol hydrochloride
Molecular FormulaC24H29ClN2O3
Molecular Weight428.9 g/mol
Structural Identifiers
SMILES[H+].COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.[Cl-]
InChIInChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H
InChIKeyVQAAEWMEVIOHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Naftopidil Hydrochloride CAS 1164469-60-6: Evidence-Based Procurement Guide for α1-Adrenoceptor Antagonist Research and Development


Naftopidil hydrochloride (CAS 1164469-60-6) is a phenylpiperazine-derivative α1-adrenoceptor antagonist [1]. It is a selective inhibitor of cloned human α1-adrenoceptor subtypes, with distinct binding affinities for α1a, α1b, and α1d receptors [2]. Unlike many quinazoline-based α1-blockers, naftopidil is naphthalene-based [3]. It is primarily utilized in the research and treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).

Why Naftopidil Hydrochloride Cannot Be Interchanged: Critical Distinctions in Receptor Subtype Selectivity and Downstream Signaling


In-class substitution among α1-adrenoceptor antagonists for BPH/LUTS is not straightforward due to significant differences in receptor subtype selectivity and unique off-target effects. Naftopidil exhibits a unique selectivity profile, with the highest affinity for the α1d subtype [1]. In contrast, other commonly used agents like tamsulosin and silodosin are highly selective for the α1a subtype [2]. This difference has functional consequences, as α1a predominates in the prostatic stroma while α1d is abundant in the detrusor and spinal cord [1]. Furthermore, naftopidil possesses unique biological activities beyond α1-blockade, including inhibition of TGF-β signaling [3] and calcium channel blocking properties [4], which are absent in other α1-antagonists. Therefore, its selection for a specific research or clinical application must be justified by this distinct pharmacological fingerprint, rather than by its class membership alone.

Quantitative Differentiation of Naftopidil Hydrochloride: Head-to-Head Comparative Evidence Against Tamsulosin, Silodosin, and Prazosin


α1d-Adrenoceptor Subtype Selectivity: Naftopidil's 17-Fold Higher Affinity vs. α1b and Distinct Profile vs. Tamsulosin and Silodosin

Naftopidil demonstrates a unique α1-adrenoceptor binding profile. It is highly selective for the α1d subtype, with approximately 3- and 17-fold higher affinity than for the α1a- and α1b-adrenoceptor subtypes, respectively [1]. This contrasts sharply with tamsulosin, which has its highest affinity for α1a (Ki = 0.019 nM) and α1d (Ki = 0.063 nM) [2], and silodosin, which is also α1a-selective (Ki = 0.036 nM) [2]. Naftopidil's Ki for α1d is 1.2 nM, making it a preferential α1d antagonist [1]. This is a critical differentiator for research focusing on the α1d-mediated pathways in the detrusor and nervous system.

Receptor Pharmacology BPH Urology Alpha-Blockers

Prostatic Pressure vs. Blood Pressure Selectivity: Naftopidil's 3-Fold Higher Uroselectivity Index Compared to Tamsulosin

In an anesthetized dog model, the selectivity for inhibiting phenylephrine-induced increases in prostatic pressure versus mean blood pressure was quantified. Naftopidil demonstrated a selectivity index of 3.76, which was 3.06-fold higher than tamsulosin's index of 1.23 and 6.16-fold higher than prazosin's index of 0.61 [1]. This indicates that naftopidil is more effective at relaxing prostatic smooth muscle with a lower relative effect on systemic blood pressure.

Uroselectivity Hemodynamics BPH Safety Pharmacology

Reduction in Prostate Cancer Incidence: Naftopidil's 54% Lower Hazard Ratio in Observational Comparison with Tamsulosin

An observational study linked prescription records to pathological data for men taking either naftopidil (n=766) or tamsulosin (n=1015) for ≥3 months. Prostate cancer incidence was significantly lower in the naftopidil group (P=0.035) [1]. A multivariate Cox proportional hazards model confirmed a decreased hazard ratio of 0.46 for prostate cancer incidence with naftopidil use compared to tamsulosin (P=0.013) [1]. In vitro, naftopidil inhibited TGF-β-induced Smad2 phosphorylation with an IC50 of 1.1 µmol/L [1].

Prostate Cancer Chemoprevention Oncology TGF-β Signaling

Superior Efficacy for Nocturia: Naftopidil 75 mg Shows Statistically Significant Improvement Over Tamsulosin 0.2 mg

In a comparative study of 77 patients with LUTS secondary to BPH, naftopidil 75 mg (n=41) was compared to tamsulosin 0.2 mg (n=36) over 4 weeks [1]. While both drugs improved multiple IPSS symptom categories, the naftopidil group showed a significantly better improvement in nocturia frequency (P < 0.05) [1]. This finding is supported by another multi-institutional study where naftopidil 75 mg reduced mean nocturia times from 2.5 to 1.9 (P=.001), and was superior to tamsulosin for this endpoint [2].

LUTS Nocturia BPH Clinical Trial Comparative Efficacy

Lower Incidence of Adverse Effects: Naftopidil vs. Silodosin and Prazosin

Clinical studies have consistently shown a favorable safety profile for naftopidil. In a randomized crossover trial comparing naftopidil (50-75 mg) and silodosin (4-8 mg), adverse effects were significantly more frequent with silodosin (P=0.002) [1]. Another study noted a higher incidence of postural hypotension and headache with tamsulosin, although not statistically significant [2]. Mechanistically, naftopidil's Ca2+ channel blocking activity (pA2 = 5.90) is only observed at concentrations 10-fold higher than those required for α1-blockade, while prazosin does not exhibit this property [3].

Safety Tolerability Adverse Events BPH Alpha-Blockers

Pharmacokinetic Profile in Hepatic Impairment: Significantly Increased Oral Bioavailability and Half-Life

A dedicated pharmacokinetic study compared naftopidil disposition in patients with hepatic dysfunction (n=10) to healthy controls (n=12) [1]. Following a 50 mg oral dose, the mean half-life was significantly prolonged in hepatic impairment patients (16.6 ± 19.3 hours) compared to controls (5.4 ± 3.2 hours) (P=0.012) [1]. Furthermore, absolute oral bioavailability was substantially higher in the impaired group (median 53%, range 13.4-211%) versus healthy subjects (median 16%, range 6.7-29.6%) (P=0.001) [1].

Pharmacokinetics Hepatic Impairment Bioavailability Half-Life

Optimal Research and Procurement Applications for Naftopidil Hydrochloride Based on Quantitative Differentiation


Investigating α1d-Adrenoceptor Mediated Pathways in LUTS and Neurogenic Bladder Dysfunction

Naftopidil is the tool compound of choice for research models aiming to isolate the role of α1d-adrenoceptors in the lower urinary tract. Its high selectivity for α1d (Ki=1.2 nM) over α1a (3.7 nM) and α1b (20 nM) [1] allows for clearer interpretation of results compared to non-selective or α1a-selective agents. This is particularly relevant for studying storage symptoms, as α1d-receptors are predominant in the detrusor muscle and spinal cord [1].

Studies on Chemoprevention and TGF-β Signaling in Prostate Cancer

Naftopidil is uniquely positioned for research on prostate cancer prevention or the inhibition of tumor-stromal interactions. It is the only α1-antagonist with documented clinical data showing a significantly lower prostate cancer incidence (HR=0.46) compared to tamsulosin [2] and a demonstrated mechanism of action involving inhibition of TGF-β signaling (IC50=1.1 µM) [2]. This dual pharmacology makes it a superior choice for oncology-focused studies over other α1-blockers.

Pharmacological Models of Uroselectivity and Cardiovascular Safety Profiling

For researchers conducting comparative pharmacological profiling of α1-blockers, naftopidil serves as a benchmark for uroselectivity. Its 3-fold higher selectivity index for prostatic over vascular tissue (3.76 vs. 1.23 for tamsulosin) in the canine model [3] makes it an ideal reference standard for evaluating new chemical entities (NCEs) intended for BPH therapy with a wider therapeutic window for cardiovascular side effects.

Clinical Trials Focused on Nocturia and Storage LUTS in BPH Patients

In clinical research settings, particularly those where patient-reported outcomes for nocturia are a primary endpoint, naftopidil offers a distinct advantage. Multiple head-to-head trials have demonstrated its superiority over tamsulosin 0.2 mg in significantly reducing nocturia frequency (P<0.05) [4]. This provides a strong, evidence-based rationale for its selection as the active comparator or investigational drug in studies targeting this challenging symptom.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naftopidil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.